molecular formula C12H22ClNO4 B3104811 Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate CAS No. 150109-44-7

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate

Cat. No.: B3104811
CAS No.: 150109-44-7
M. Wt: 279.76 g/mol
InChI Key: LXMMQAQHJDYVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate is a versatile chemical compound extensively used in scientific research. This compound offers diverse applications, ranging from organic synthesis to pharmaceutical development, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate can be synthesized through a series of chemical reactions involving tert-butyloxycarbonyl-protected amino acidsThe reaction conditions often include the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the addition of a base .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using commercially available tert-butyloxycarbonyl-protected amino acids. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.

    Substitution: The chloromethyl group in the compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate is extensively used in scientific research due to its unique properties. Some of its applications include:

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Pharmaceutical Development: It is used in the development of new drugs and therapeutic agents.

    Biological Research: The compound is employed in studies involving amino acid derivatives and peptide synthesis.

    Industrial Applications: It is used in the production of fine chemicals and pharmaceutical intermediates

Mechanism of Action

The mechanism of action of Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by participating in chemical reactions that modify the structure and function of target molecules. These interactions are crucial for its applications in organic synthesis and pharmaceutical development .

Comparison with Similar Compounds

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate can be compared with other similar compounds, such as:

  • Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}pentanoate
  • Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}butanoate
  • Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}propanoate

These compounds share similar structural features but differ in the length of the carbon chain. This compound is unique due to its specific chain length, which influences its reactivity and applications.

Properties

IUPAC Name

chloromethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4/c1-12(2,3)18-11(16)14-8-6-4-5-7-10(15)17-9-13/h4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMMQAQHJDYVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183407
Record name Chloromethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150109-44-7
Record name Chloromethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150109-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
Reactant of Route 2
Reactant of Route 2
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
Reactant of Route 3
Reactant of Route 3
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
Reactant of Route 4
Reactant of Route 4
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
Reactant of Route 5
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
Reactant of Route 6
Reactant of Route 6
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.